molecular formula C6H5ClO B165308 2-Chlorophenol-3,4,5,6-d4 CAS No. 93951-73-6

2-Chlorophenol-3,4,5,6-d4

Cat. No.: B165308
CAS No.: 93951-73-6
M. Wt: 132.58 g/mol
InChI Key: ISPYQTSUDJAMAB-RHQRLBAQSA-N
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Description

2-Chlorophenol-3,4,5,6-d4 is a deuterated form of 2-Chlorophenol, where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenol-3,4,5,6-d4 typically involves the deuteration of 2-Chlorophenol. This can be achieved through a series of chemical reactions where deuterium gas is introduced in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets the required isotopic purity standards .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenol-3,4,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chlorophenol-3,4,5,6-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Chlorophenol-3,4,5,6-d4 is similar to that of 2-Chlorophenol. It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The presence of deuterium can alter the rate of these interactions, providing insights into reaction mechanisms and pathways .

Comparison with Similar Compounds

    2-Chlorophenol: The non-deuterated form, commonly used as a disinfectant and intermediate in chemical synthesis.

    2-Fluorophenol-13C6: Another isotopically labeled compound used in similar applications.

    1,3-Dichlorobenzene-d4: A deuterated compound used in environmental analysis

Uniqueness: 2-Chlorophenol-3,4,5,6-d4 is unique due to its specific deuteration pattern, which provides distinct advantages in isotopic labeling studies. Its high isotopic purity and stability make it a valuable tool in various scientific disciplines .

Properties

IUPAC Name

2-chloro-3,4,5,6-tetradeuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYQTSUDJAMAB-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40109460
Record name 2-Chlorophenol-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40109460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-73-6
Record name Phen-2,3,4,5-d4-ol, 6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93951-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phen-2,3,4,5-d4-ol, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorophenol-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40109460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-73-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorophenol-3,4,5,6-d4
Reactant of Route 2
2-Chlorophenol-3,4,5,6-d4
Reactant of Route 3
2-Chlorophenol-3,4,5,6-d4
Reactant of Route 4
2-Chlorophenol-3,4,5,6-d4
Reactant of Route 5
2-Chlorophenol-3,4,5,6-d4
Reactant of Route 6
2-Chlorophenol-3,4,5,6-d4

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